(2S,3S)-2-ethylpyrrolidin-3-ol
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Overview
Description
(2S,3S)-2-ethylpyrrolidin-3-ol: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of two stereocenters at the second and third positions of the ring gives rise to its specific (2S,3S) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-ethylpyrrolidin-3-ol typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of a 2-ethyl-3-keto-pyrrolidine using a chiral catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes. Enzymes such as carbonyl reductase from lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-ethyl-3-keto-pyrrolidine. This method is environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-2-ethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-ethyl-3-keto-pyrrolidine, while reduction can produce fully saturated pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (2S,3S)-2-ethylpyrrolidin-3-ol serves as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biocatalytic processes. Its chiral nature makes it valuable for investigating stereospecific interactions in biological systems.
Medicine: this compound is explored for its potential therapeutic applications. It can be a precursor for the synthesis of pharmaceutical agents with specific stereochemical requirements.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of (2S,3S)-2-ethylpyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
(2R,3R)-2-ethylpyrrolidin-3-ol: The enantiomer of (2S,3S)-2-ethylpyrrolidin-3-ol with opposite stereochemistry.
2-methylpyrrolidin-3-ol: A similar compound with a methyl group instead of an ethyl group.
3-hydroxy-2-pyrrolidinone: A structurally related compound with a carbonyl group at the second position.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its applications in asymmetric synthesis and its interactions in biological systems .
Properties
Molecular Formula |
C6H13NO |
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Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S,3S)-2-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-5-6(8)3-4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
IPDNGVSSCFCHRJ-WDSKDSINSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](CCN1)O |
Canonical SMILES |
CCC1C(CCN1)O |
Origin of Product |
United States |
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